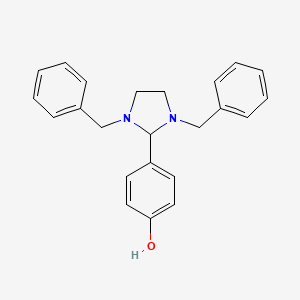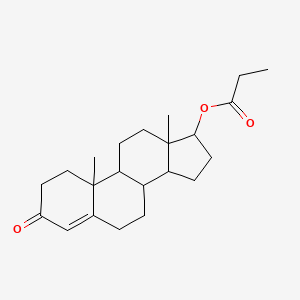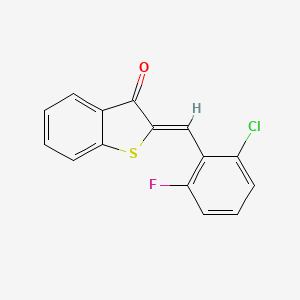![molecular formula C18H20ClN3O2S2 B11689783 (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689783.png)
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(5Z)-5-[(2-clorofenil)metilideno]-3-[3-(4-metilpiperazin-1-il)-3-oxopropil]-2-sulfurilideno-1,3-tiazolidin-4-ona” es una molécula orgánica sintética que pertenece a la clase de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Este compuesto, con sus características estructurales únicas, tiene potencial para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de “(5Z)-5-[(2-clorofenil)metilideno]-3-[3-(4-metilpiperazin-1-il)-3-oxopropil]-2-sulfurilideno-1,3-tiazolidin-4-ona” generalmente implica la condensación de materiales de partida apropiados en condiciones controladas. Una ruta sintética común puede incluir:
Reacción de condensación: Reaccionar 2-clorobenzaldehído con tiosemicarbazida para formar un intermedio de tiosemicarbazona.
Ciclización: El intermedio se somete a ciclización con ácido cloroacético para formar el anillo tiazolidinona.
Sustitución: Introducción de la porción piperazina a través de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: La oxidación del anillo tiazolidinona puede conducir a la formación de sulfóxidos o sulfonas.
Reducción: La reducción del grupo carbonilo puede producir derivados de alcohol.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas con posibles actividades biológicas.
Biología
Debido a sus características estructurales, puede exhibir propiedades antimicrobianas, antiinflamatorias o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Industria
El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de “(5Z)-5-[(2-clorofenil)metilideno]-3-[3-(4-metilpiperazin-1-il)-3-oxopropil]-2-sulfurilideno-1,3-tiazolidin-4-ona” dependería de su actividad biológica específica. En general, las tiazolidinonas ejercen sus efectos interactuando con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-[(2-bromofenil)metilideno]-3-[3-(4-metilpiperazin-1-il)-3-oxopropil]-2-sulfurilideno-1,3-tiazolidin-4-ona
- (5Z)-5-[(2-fluorofenil)metilideno]-3-[3-(4-metilpiperazin-1-il)-3-oxopropil]-2-sulfurilideno-1,3-tiazolidin-4-ona
Singularidad
La presencia del grupo 2-clorofenilo y la porción piperazina en “(5Z)-5-[(2-clorofenil)metilideno]-3-[3-(4-metilpiperazin-1-il)-3-oxopropil]-2-sulfurilideno-1,3-tiazolidin-4-ona” puede conferir actividades biológicas y reactividad química únicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C18H20ClN3O2S2 |
|---|---|
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3/b15-12- |
Clave InChI |
ZEGIJHAYNYJTLA-QINSGFPZSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
SMILES canónico |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
![(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11689703.png)
![N'-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11689708.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)



![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)


